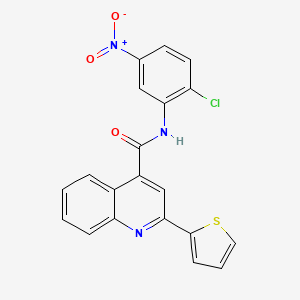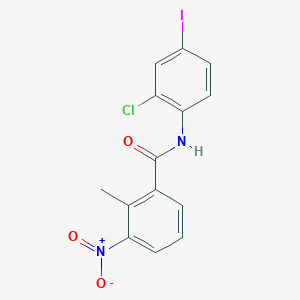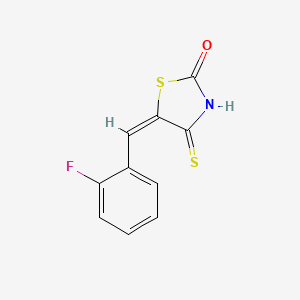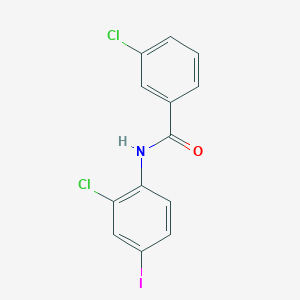
N-(2-chloro-5-nitrophenyl)-2-(2-thienyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
N-(2-chloro-5-nitrophenyl)-2-(2-thienyl)-4-quinolinecarboxamide, commonly known as SNQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. SNQ is a quinolinecarboxamide derivative that exhibits a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Wirkmechanismus
The exact mechanism of action of SNQ is not fully understood. However, studies have suggested that SNQ exerts its biological effects by interfering with various cellular processes, including DNA replication, protein synthesis, and cell signaling pathways. SNQ has been shown to inhibit topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. SNQ also targets the microtubule network, leading to the disruption of cell division and inducing apoptosis.
Biochemical and physiological effects:
SNQ exhibits a range of biochemical and physiological effects that are dependent on the concentration and duration of exposure. In vitro studies have shown that SNQ inhibits cell proliferation and induces apoptosis in cancer cells. SNQ has also been found to disrupt the cytoskeleton and inhibit cell migration. In vivo studies have demonstrated that SNQ exhibits antitumor activity in animal models of cancer, with minimal toxicity to normal tissues.
Vorteile Und Einschränkungen Für Laborexperimente
SNQ has several advantages as a research tool, including its broad-spectrum activity against cancer cells, viruses, and bacteria. SNQ has also been shown to exhibit low toxicity to normal cells, making it a promising candidate for further development as a therapeutic agent. However, the synthesis of SNQ is a complex process that requires specialized equipment and expertise. The high cost of SNQ may also limit its accessibility to researchers.
Zukünftige Richtungen
There are several future directions for research on SNQ. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the molecular targets of SNQ and the elucidation of its mechanism of action. Further studies are also needed to evaluate the safety and efficacy of SNQ in animal models and clinical trials. Finally, the development of novel derivatives of SNQ with improved pharmacokinetic properties and selectivity for specific targets may lead to the discovery of new therapeutic agents.
Conclusion:
In conclusion, SNQ is a synthetic compound that exhibits a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. SNQ has been extensively studied for its potential therapeutic applications in various fields of medicine. The synthesis of SNQ is a complex process that requires careful attention to detail and precise control of reaction conditions. SNQ has several advantages as a research tool, including its broad-spectrum activity against cancer cells, viruses, and bacteria. There are several future directions for research on SNQ, including the optimization of the synthesis method, the investigation of its mechanism of action, and the development of novel derivatives with improved pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
SNQ has been extensively studied for its potential therapeutic applications in various fields of medicine. In oncology, SNQ has shown promising results in inhibiting the proliferation of cancer cells and inducing apoptosis. In virology, SNQ has been found to exhibit antiviral activity against a range of viruses, including HIV, herpes simplex virus, and influenza A virus. In bacteriology, SNQ has demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, including drug-resistant strains.
Eigenschaften
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-thiophen-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O3S/c21-15-8-7-12(24(26)27)10-17(15)23-20(25)14-11-18(19-6-3-9-28-19)22-16-5-2-1-4-13(14)16/h1-11H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEABNQISBZLSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-nitrophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3,5-bis(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B3741315.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B3741323.png)
![4-methyl-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3741327.png)


![3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B3741358.png)


![1-(4-fluorophenyl)-4-[3-(3-nitrophenyl)acryloyl]piperazine](/img/structure/B3741387.png)

![N-(3-bromophenyl)-3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3741413.png)
![3-[3-(4-morpholinyl)-3-oxopropyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B3741416.png)
![diisopropyl 5-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3741419.png)
![5-bromo-2-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3741420.png)